![molecular formula C12H17BrN2 B1291651 1-[(4-Bromophenyl)methyl]-4-methylpiperazine CAS No. 368879-17-8](/img/structure/B1291651.png)
1-[(4-Bromophenyl)methyl]-4-methylpiperazine
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Overview
Description
The compound "1-[(4-Bromophenyl)methyl]-4-methylpiperazine" is a derivative of benzylpiperazine, which is a class of chemical compounds with various applications, including potential medicinal uses. The presence of a bromophenyl group and a methylpiperazine moiety suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives often involves the use of commercially available starting materials and can be confirmed by techniques such as gas chromatography-mass spectroscopy (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . For example, a practical synthesis method for a similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, has been reported using direct reductive alkylation of 1-methylpiperazine with high yields, indicating that similar methods could potentially be applied to synthesize "1-[(4-Bromophenyl)methyl]-4-methylpiperazine" . Additionally, the synthesis of related compounds often involves optimization of reaction conditions, such as temperature and reaction time, to achieve high purity and yield .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can be elucidated using two-dimensional NMR correlations . For instance, the crystal structure of a related compound with a bromophenyl group has been determined, providing insights into the molecular conformation and intermolecular interactions . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, which are often used to introduce different functional groups into the molecule . The reactivity of the bromophenyl group in "1-[(4-Bromophenyl)methyl]-4-methylpiperazine" could be explored in similar substitution reactions to create a diverse array of derivatives for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can be characterized using techniques such as infrared spectroscopy (FT-IR) and mass spectrometry (GC-MS) . These properties are influenced by the nature and position of substituents on the benzylpiperazine core, as well as the presence of electron-withdrawing or electron-releasing groups . Understanding these properties is essential for predicting the behavior of these compounds in biological systems and for their potential application as pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Properties
1-[(4-Bromophenyl)methyl]-4-methylpiperazine is a chemical compound utilized in various synthesis processes due to its structural specificity. For instance, it has been involved in the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, which is achieved through a nucleophilic substitution reaction. This process highlights its utility in constructing complex molecules for further chemical studies and applications (Mishriky & Moustafa, 2013).
Role in Catalysis and Enzyme Modeling
The compound has also been used in the synthesis of less symmetrical dicopper(II) complexes, serving as models for catechol oxidase enzymes. The presence of a thioether group adjacent to the metal site, facilitated by the bromophenol-based ligands with one piperazine arm, suggests its potential in mimicking the active sites of type 3 copper proteins. This application provides insights into the enzymatic processes and the design of biomimetic catalysts (Merkel et al., 2005).
Pharmaceutical Applications
In the realm of pharmaceuticals, 1-[(4-Bromophenyl)methyl]-4-methylpiperazine derivatives have shown promise. For example, thieno[2,3-b][1,5]benzoxazepine derivatives synthesized from 4-bromo-2-methylthiophene demonstrate potent antipsychotic activity, indicative of the compound's role in developing new therapeutic agents (Kohara et al., 2002).
Advanced Material Synthesis
Moreover, 1-[(4-Bromophenyl)methyl]-4-methylpiperazine is instrumental in synthesizing advanced materials, such as triazole analogues of piperazine, which have been evaluated for their antibacterial activity. This underlines the compound's versatility in contributing to new materials with potential biomedical applications (Nagaraj et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAOXDKQUDHTBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623394 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
368879-17-8 |
Source
|
Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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